molecular formula C6H6INO3 B2468104 Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate CAS No. 2309457-57-4

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B2468104
CAS No.: 2309457-57-4
M. Wt: 267.022
InChI Key: LPVIGRLAMMUNRS-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a chemical compound with the molecular formula C6H6INO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate typically involves the iodination of a precursor compound. One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 4-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar iodination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its oxazole ring and iodine substituent. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-3-methylisoxazole-5-carboxylate: A closely related compound with similar structural features.

    Methyl 3-iodo-4-methylbenzoate: Another iodinated compound with a different heterocyclic ring.

    4-Iodo-3-methyl-1,2-oxazole-5-carboxylic acid: A non-methylated derivative of the target compound.

Uniqueness

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 4-position of the oxazole ring makes it a valuable intermediate for further functionalization and derivatization in synthetic chemistry.

Properties

IUPAC Name

methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVIGRLAMMUNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309457-57-4
Record name methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate
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